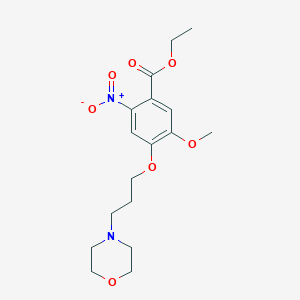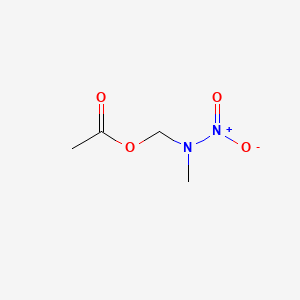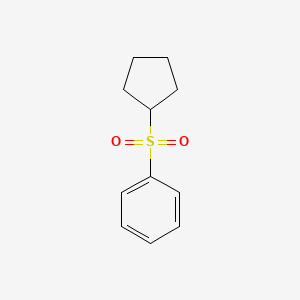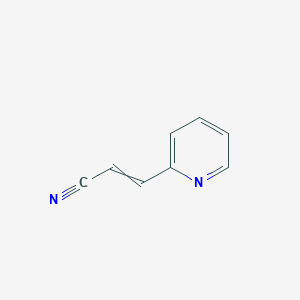
(E)-3-(2-pyridyl)prop-2-enenitrile
描述
(E)-3-(2-pyridyl)prop-2-enenitrile is an organic compound characterized by the presence of a pyridine ring attached to an acrylonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-pyridyl)prop-2-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-pyridinecarboxaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol or without a solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions: (E)-3-(2-pyridyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-(2-Pyridyl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
(E)-3-(2-pyridyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific optical and electronic properties, such as dyes and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of (E)-3-(2-pyridyl)prop-2-enenitrile involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions. It can also interact with nucleophiles, leading to the formation of various adducts. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by modifying nucleophilic sites on biomolecules .
相似化合物的比较
- 3-(4-Pyridyl)acrylonitrile
- 3-(3-Pyridyl)acrylonitrile
- 3-(2-Phenyl)acrylonitrile
Comparison: (E)-3-(2-pyridyl)prop-2-enenitrile is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct electronic properties and reactivity patterns, making it suitable for specific applications in materials science and medicinal chemistry .
属性
分子式 |
C8H6N2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC 名称 |
3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H |
InChI 键 |
ZIMQURWVGPGVMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C=CC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

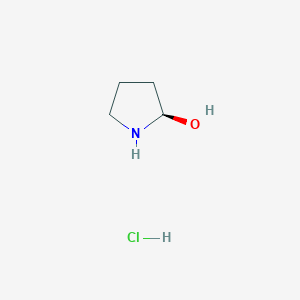

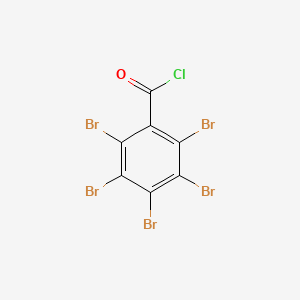
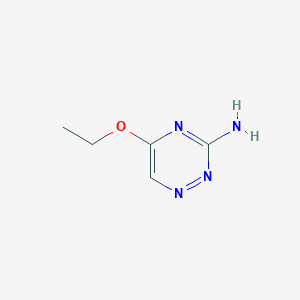
![N-[2-(3-bromo-4-methoxyphenyl)ethyl]acetamide](/img/structure/B8499019.png)
![Propanoic acid, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-](/img/structure/B8499035.png)




![[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexyl]-methylamine](/img/structure/B8499098.png)
